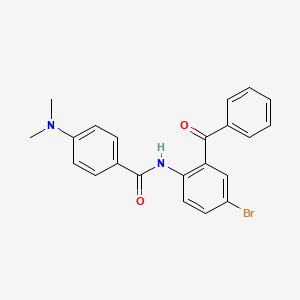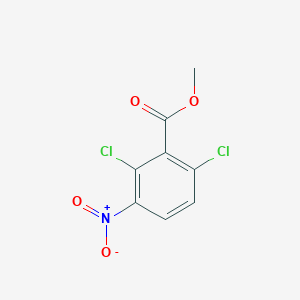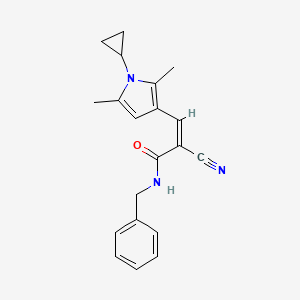
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide selectively binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream activation of NF-κB and AKT pathways. This leads to the inhibition of B-cell proliferation, survival, and differentiation, and the reduction of cytokine production.
Biochemical and Physiological Effects:
In vitro studies have shown that (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide inhibits BTK with an IC50 of 0.85 nM and exhibits selectivity over other kinases, including Tec, Itk, and JAK3. In vivo studies have demonstrated that (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has a favorable pharmacokinetic profile, with a half-life of 4-6 hours and good oral bioavailability. (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has also shown dose-dependent inhibition of BCR signaling and significant antitumor activity in xenograft models of CLL and MCL.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic properties. However, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has some limitations, such as its potential off-target effects and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the development of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide, including:
1. Combination therapy: (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide could be combined with other targeted therapies, such as PI3K inhibitors, to enhance its antitumor activity and overcome resistance.
2. Biomarker identification: Biomarkers could be identified to predict the response to (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide and monitor the treatment efficacy.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide in various diseases, including CLL, MCL, and autoimmune diseases.
4. Structural optimization: Further structural optimization could be performed to improve the potency, selectivity, and pharmacokinetic properties of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide.
In conclusion, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a promising inhibitor of BTK with potential therapeutic applications in B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further research is needed to optimize its efficacy and safety and evaluate its clinical potential.
Synthesemethoden
The synthesis of (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide involves a multi-step process, which starts with the reaction of 1-cyclopropyl-2,5-dimethylpyrrole-3-carbaldehyde with benzylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate, which is further reacted with cyanoacetic acid and triethylamine to form the cyanoenamine. The final step involves the reaction of the cyanoenamine with benzyl bromide in the presence of potassium carbonate to give (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). (Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide has also demonstrated efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus (SLE), by inhibiting BCR signaling and reducing the production of autoantibodies.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-14-10-17(15(2)23(14)19-8-9-19)11-18(12-21)20(24)22-13-16-6-4-3-5-7-16/h3-7,10-11,19H,8-9,13H2,1-2H3,(H,22,24)/b18-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWVZLUMCOAQKO-WQRHYEAKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(/C#N)\C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-benzyl-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2412900.png)

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/no-structure.png)
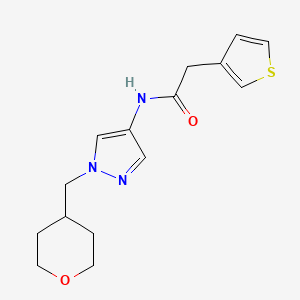
![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)


![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

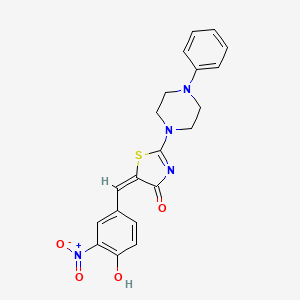
![N-(4-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2412920.png)
